molecular formula C14H11ClO3 B187650 2-[(3-Chlorobenzyl)oxy]benzoic acid CAS No. 121697-55-0

2-[(3-Chlorobenzyl)oxy]benzoic acid

Cat. No. B187650
M. Wt: 262.69 g/mol
InChI Key: ZZLXYZLVZBXJBY-UHFFFAOYSA-N
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Description

“2-[(3-Chlorobenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C14H11ClO3 . It has a molecular weight of 262.69 . This compound is a derivative of salicylic acid .


Synthesis Analysis

This compound is synthesized from acetylsalicylic acid and 3-chloromethyl benzoyl chloride . It has shown potential as an analgesic, antiplatelet aggregation, and anti-inflammatory drug .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) .

Scientific Research Applications

Phase Behavior and Solubility Modeling

Benzoic acid derivatives, including chlorobenzoic acids, have been extensively studied for their thermodynamic properties. Reschke et al. (2016) focused on the phase equilibria of benzoic acid and its mixtures, vital for process design in pharmaceutical research. The study utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids. The research is crucial for understanding the stability and solubility of these compounds, which is paramount in the development of drug substances and other pharmaceutical applications Reschke et al., 2016.

Synthesis of New Compounds and Their Antibacterial Effects

Mays Neamah M and Ibtissam K Jassim (2022) conducted a study where 4-((4-chlorobenzoyl)oxy) benzoic acid was used to synthesize new thiazole heterocycles. These synthesized compounds, including Schiff base, 4-oxoazetidine, and 4-oxothiazolidin heterocycles, were analyzed for their antimicrobial, anti-inflammatory, and analgesic activities. This indicates the potential of 2-[(3-Chlorobenzyl)oxy]benzoic acid derivatives in the development of new pharmaceutical compounds with therapeutic properties Mays Neamah M & Ibtissam K Jassim, 2022.

Biosynthesis of Benzoic Acid in Plants and Bacteria

Hertweck et al. (2001) discussed the biosynthesis of benzoic acid in plants and bacteria, highlighting its role as a biosynthetic building block for numerous natural products. The study explored various pathways through which benzoic acid and its derivatives, including 2-[(3-Chlorobenzyl)oxy]benzoic acid, are formed in biological systems. Understanding these biosynthetic pathways is essential for biotechnological applications, including the development of new pharmaceuticals and the improvement of agricultural practices Hertweck et al., 2001.

Interaction Studies in Coordination Polymers

Korey P. Carter et al. (2018) explored the non-covalent assembly of uranyl coordination polymers using benzoic acid and its chloro derivatives. The study provides insights into the interactions between uranyl oxo atoms and chlorobenzoic acids, crucial for understanding the structural and functional properties of coordination polymers. Such knowledge is beneficial for applications in material science and catalysis Korey P. Carter et al., 2018.

Safety And Hazards

This compound is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

“2-[(3-Chlorobenzyl)oxy]benzoic acid” has been introduced as a potential alternative to acetylsalicylic acid (ASA) due to its COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity . It is considered a promising compound for new drug development .

properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLXYZLVZBXJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429214
Record name 2-[(3-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorobenzyl)oxy]benzoic acid

CAS RN

121697-55-0
Record name 2-[(3-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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